Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)

2-phenyl-1,3-oxazole-5-carbaldehyde structure
92629-13-5 structure
Product Name:2-phenyl-1,3-oxazole-5-carbaldehyde
N.o CAS:92629-13-5
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD08361771
CID:800837
PubChem ID:13283021
Update Time:2025-10-28

2-phenyl-1,3-oxazole-5-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Oxazolecarboxaldehyde,2-phenyl-
    • 2-phenyl-1,3-oxazole-5-carbaldehyde
    • 2-PHENYLOXAZOLE-5-CARBALDEHYDE
    • 2-phenyloxazole-5-carboxaldehyde
    • 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
    • 2-Phenyl-oxazole-5-carbaldehyde
    • 92629-13-5
    • SCHEMBL7450038
    • Z1198177236
    • F20865
    • SB39977
    • ONKFKUCOEAJPJA-UHFFFAOYSA-N
    • CS-0249241
    • AKOS005198454
    • EN300-4285597
    • 2-Phenyl-5-formyloxazole
    • DTXSID10534583
    • MFCD08361771
    • MDL: MFCD08361771
    • Inchi: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
    • Chave InChI: ONKFKUCOEAJPJA-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=C(C2C=CC=CC=2)O1

Propriedades Computadas

  • Massa Exacta: 173.047678
  • Massa monoisotópica: 173.047678
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 178
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 43.1
  • XLogP3: 1.8

Propriedades Experimentais

  • Densidade: 1.216
  • Ponto de ebulição: °Cat760mmHg
  • Ponto de Flash: °C
  • Índice de Refracção: 1.589

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2-phenyl-1,3-oxazole-5-carbaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  24 h, rt
Referência
Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid Catalysis
Wang, Yong-Hao; Jiang, You-Qin; Zhang, Yun-Qian; Ling, Yong; Ming, Liang; et al, Chemistry - A European Journal, 2023, 29(35),

Método de produção 2

Condições de reacção
1.1 Catalysts: Tetramethylammonium fluoride ,  1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt
Referência
Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine
Shigeno, Masanori ; Fujii, Yuki; Kajima, Akihisa; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Process Research & Development, 2019, 23(4), 443-451

Método de produção 3

Condições de reacção
1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ;  80 °C
Referência
From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by Dioxygen
Hu, Yancheng; Yi, Ruxia; Wang, Chunxiang; Xin, Xiaoyi; Wu, Fan; et al, Journal of Organic Chemistry, 2014, 79(7), 3052-3059

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphorus oxychloride
Referência
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Método de produção 5

Condições de reacção
1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ;  1 h, rt
Referência
Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activities
Guo, Peng; Huang, Jun-Hai; Huang, Qing-Chun; Qian, Xu-Hong, Chinese Chemical Letters, 2013, 24(11), 957-961

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Iodine ,  Oxygen ,  Ceric ammonium nitrate Solvents: Acetonitrile ;  rt
1.2 Reagents: Sodium dithionite Solvents: Water
Referência
Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivatives
Li, Shan ; Liang, Jian; Liu, Xiaofeng; Xian, Liqing; Du, Mingxu, Chemical Papers, 2021, 75(3), 1041-1053

Método de produção 7

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Referência
Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles
Sagud, Ivana; Sindler-Kulyk, Marija; Vojnovic-Jandric, Dragana; Marinic, Zeljko, European Journal of Organic Chemistry, 2018, 2018(4), 515-524

Método de produção 8

Condições de reacção
1.1 Reagents: Water ,  Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ;  12 h, rt
Referência
Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles
Liao, Lihao; Zhang, Hang; Zhao, Xiaodan, ACS Catalysis, 2018, 8(7), 6745-6750

Método de produção 9

Condições de reacção
1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile ,  Water ;  24 h, rt
Referência
Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic Amides
Egorova, Olga A.; Seo, Hyewon; Kim, Yonghwi; Moon, Dohyun; Rhee, Young Min; et al, Angewandte Chemie, 2011, 50(48), 11446-11450

Método de produção 10

Condições de reacção
1.1 Reagents: tert-Butyl hydroperoxide ,  Oxygen Catalysts: Iron(III) acetylacetonate ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ;  5 h, rt
Referência
Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over Alkene
Peng, Haihui; Akhmedov, Novruz G.; Liang, Yu-Feng; Jiao, Ning; Shi, Xiaodong, Journal of the American Chemical Society, 2015, 137(28), 8912-8915

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile ,  Water ;  5 h, rt → 60 °C
Referência
Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/Amides
Baidya, Mrinmay; Dutta, Jhilik; De Sarkar, Suman, Organic Letters, 2023, 25(20), 3812-3817

Método de produção 12

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referência
Synthesis, structure and spectral properties of some bisoxazoles
Belen'kii, L. I.; Cheskis, M. A.; Zvolinskii, V. P.; Obukhov, A. E., Khimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36

Método de produção 13

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate ,  Lithium iodide Solvents: Dichloromethane ;  24 h, 1 atm, rt
Referência
Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides
Yi, Wei; Liu, Qing-Yun; Fang, Xing-Xiao; Lou, Sheng-Chun; Liu, Gong-Qing, Organic & Biomolecular Chemistry, 2018, 16(38), 7012-7018

Método de produção 14

Condições de reacção
1.1 Reagents: Oxygen Solvents: Dichloromethane ;  80 °C
Referência
2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Método de produção 15

Condições de reacção
1.1 Reagents: Benzeneseleninic acid ,  Oxygen Catalysts: Eosin Solvents: Acetonitrile ;  1 h, rt
Referência
Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic Acid
Abenante, Laura ; Quadros, Gabriela Trisch; Perin, Gelson ; Santi, Claudio ; Penteado, Filipe ; et al, European Journal of Organic Chemistry, 2022, 2022(31),

Método de produção 16

Condições de reacção
1.1 Reagents: Oxygen ,  Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ;  6 h, rt
Referência
Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid Catalysis
Wang, Xue Yang; Zhang, Qing Bao; Jin, Xiao Ling; Wu, Li Zhu; Liu, Qiang, ChemPhotoChem, 2021, 5(3), 240-244

Método de produção 17

Condições de reacção
1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ;  2 h, rt
1.2 Reagents: Oxygen ;  80 °C
Referência
Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamides
Mai, Shaoyu; Rao, Changqing; Chen, Ming; Su, Jihu; Du, Jiangfeng; et al, Chemical Communications (Cambridge, 2017, 53(75), 10366-10369

Método de produção 18

Condições de reacção
1.1 Reagents: Phosphorus oxychloride
Referência
Synthesis and electrophilic substitution reactions of 2-phenyloxazole
Belen'kii, L. I.; Ceskis, M., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4

Método de produção 19

Condições de reacção
1.1 Catalysts: Cupric chloride ,  Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Oxygen Solvents: Dimethylformamide ;  2 h, rt → 100 °C
Referência
Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-Oxazolecarbaldehydes
Beccalli, Egle M.; Borsini, Elena; Broggini, Gianluigi; Palmisano, Giovanni; Sottocornola, Silvia, Journal of Organic Chemistry, 2008, 73(12), 4746-4749

Método de produção 20

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, cooled
Referência
Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases
, World Intellectual Property Organization, , ,

2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials

2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products

2-phenyl-1,3-oxazole-5-carbaldehyde Fornecedores

Amadis Chemical Company Limited
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(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
Número da Ordem:A931592
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:06
Preço ($):3249.0
E- mail:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde
A931592
Pureza:99%
Quantidade:5g
Preço ($):3249.0
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